molecular formula C22H19NO5 B162206 Ethoxysanguinarine CAS No. 28342-31-6

Ethoxysanguinarine

Cat. No.: B162206
CAS No.: 28342-31-6
M. Wt: 377.4 g/mol
InChI Key: FCEXWTOTHXCQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine is a complex organic compound belonging to the benzophenanthridine alkaloids. This compound is known for its unique structure, which includes multiple dioxolo and phenanthridine rings. It is primarily found in certain plant species and has been studied for its potential biological activities .

Preparation Methods

The synthesis of 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine involves several steps:

Chemical Reactions Analysis

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are often more reactive.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthridine derivatives.

Scientific Research Applications

Anticancer Properties

Ethoxysanguinarine has garnered attention for its anticancer effects, particularly against various types of cancer cells.

Breast Cancer

Recent studies indicate that this compound exhibits significant anti-breast cancer activity by inducing apoptosis and autophagy in breast cancer cell lines. The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis and autophagy. In vitro studies have shown that Eth inhibits cell viability and promotes autophagy through AMPK activation, leading to reduced proliferation of breast cancer cells . Furthermore, in vivo experiments using nude mice demonstrated that Eth significantly inhibited tumor growth, suggesting its potential as a therapeutic agent for breast cancer .

Colorectal Cancer

Eth has also been studied for its effects on colorectal cancer cells. It inhibits the viability of these cells by downregulating the oncoprotein CIP2A (cancerous inhibitor of protein phosphatase 2A), which is associated with tumor growth and survival. This mechanism leads to increased apoptosis and reduced cell proliferation in colorectal cancer models .

Antibacterial and Antiviral Activities

This compound demonstrates notable antibacterial and antiviral properties.

Antibacterial Effects

Eth has been reported to exhibit antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antibacterial agent .

Antiviral Effects

The compound shows promise against viral infections, particularly respiratory viruses. Eth reduces cytopathic effects induced by viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV), suggesting its potential utility in treating viral infections .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics when administered in animal models. Research involving Sprague-Dawley rats demonstrated that Eth can be effectively delivered through both intravenous and intragastric routes, with measurable plasma concentrations indicating good bioavailability . The compound is generally well-tolerated at therapeutic doses, although further studies are needed to fully assess its long-term safety profile.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Application AreaKey FindingsReferences
Breast CancerInduces apoptosis via AMPK activation; inhibits tumor growth in vivo
Colorectal CancerDownregulates CIP2A; promotes apoptosis; inhibits cell viability
AntibacterialEffective against various bacterial strains; disrupts cell membranes
AntiviralReduces viral cytopathic effects; potential against respiratory viruses
PharmacokineticsFavorable absorption; good bioavailability in animal models

Mechanism of Action

The mechanism of action of 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine involves:

Comparison with Similar Compounds

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine can be compared with other benzophenanthridine alkaloids:

Biological Activity

Ethoxysanguinarine (Eth) is a benzophenanthridine alkaloid derived from the plant Macleaya cordata, known for its diverse biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer types, and its pharmacokinetics, supported by case studies and research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

  • AMPK Activation : Eth directly activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to autophagy induction, a process that can inhibit cancer cell proliferation. Studies have shown that AMPK activation is less pronounced in tumor tissues compared to normal tissues, suggesting a potential therapeutic target for Eth in cancer treatment .
  • CIP2A Inhibition : Eth has been identified as an inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A). This inhibition leads to reduced cell viability and increased apoptosis in colorectal cancer cells, highlighting its role as a novel therapeutic agent against this malignancy .
  • Induction of Apoptosis : Eth promotes apoptosis in various cancer cell lines, including breast and colorectal cancers. It sensitizes cells to chemotherapeutic agents like Docetaxel, enhancing their effectiveness .

Table 1: Summary of Biological Activities of this compound

Cancer Type Mechanism Effect Reference
Breast CancerAMPK ActivationInduces autophagy and apoptosis ,
Colorectal CancerCIP2A InhibitionReduces cell viability
Lung CancerCIP2A InhibitionInduces apoptosis
General AntiviralDownregulates viral cytopathic effectsAntiviral activity ,

Case Studies

  • Breast Cancer Study : A study investigated the effects of Eth on breast cancer cell lines. Results indicated that Eth significantly inhibited cell viability at low doses and induced autophagy via AMPK activation. The study also demonstrated that mice treated with Eth exhibited reduced tumor growth compared to control groups .
  • Colorectal Cancer Study : Another study focused on colorectal cancer, where Eth was shown to inhibit the growth of SW620 and HT29 cell lines by inducing apoptosis through the downregulation of CIP2A. Patient-derived tumor tissues confirmed the compound's efficacy in reducing tumor cell viability .
  • Pharmacokinetics Study : A pharmacokinetic analysis in rats revealed that Eth administered intravenously or intragastrically showed favorable absorption and distribution profiles, supporting its potential as a therapeutic agent .

Pharmacokinetics

This compound exhibits promising pharmacokinetic properties:

  • Absorption and Distribution : Studies indicate effective absorption rates when administered via different routes, with significant plasma concentrations achieved within hours post-administration.
  • Metabolism and Excretion : The compound undergoes metabolic transformations that enhance its bioavailability, although detailed metabolic pathways require further exploration .

Properties

IUPAC Name

23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEXWTOTHXCQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415720
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28342-31-6
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary molecular targets of Ethoxysanguinarine and how does its interaction with these targets influence cellular processes?

A: this compound has been shown to directly interact with several key proteins involved in cellular regulation. One prominent target is CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). By binding to CIP2A, this compound prevents CIP2A from inhibiting PP2A (Protein Phosphatase 2A) [, , ]. This activation of PP2A subsequently leads to the downregulation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth and proliferation [].

Q2: How does the structure of this compound relate to its observed biological activity?

A: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies have begun to elucidate how specific structural features contribute to its biological activity. For example, research comparing berberine and its structural analogs, including this compound, revealed that subtle differences in their structures significantly impact their effects on individual gut microbiomes [].

Q3: What are the potential applications of this compound in treating diseases?

A: this compound has shown promising anticancer activity against various cancer types in vitro and in vivo. Notably, its ability to inhibit CIP2A, activate AMPK, and suppress Hakai signaling makes it a potential therapeutic agent for cancers where these pathways are dysregulated, such as colorectal cancer [], breast cancer [, ], lung cancer [], and gastric cancer [, ].

Q4: What are the current limitations and areas requiring further research for this compound?

A4: Despite its promising biological activities, further research is needed to fully understand this compound's therapeutic potential and address existing limitations. These include:

    Q5: What analytical techniques are employed to study this compound?

    A5: Researchers employ various analytical methods to characterize and quantify this compound, including:

    • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity [, ].
    • Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify this compound from complex mixtures, such as plant extracts or biological samples [].
    • Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with its target proteins, aiding in understanding its mechanism of action [, ].
    • Cellular Assays: A variety of cell-based assays are used to assess this compound's biological activity, including viability assays, apoptosis assays, and migration/invasion assays [, , ].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.